molecular formula C7H13ClFN B1381629 Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 478866-38-5

Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1381629
CAS No.: 478866-38-5
M. Wt: 165.63 g/mol
InChI Key: IPFPYFRXZQTETP-FXFNDYDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound belongs to the family of fluorinated bicyclic amines characterized by the rigid 8-azabicyclo[3.2.1]octane framework. The compound exists as a hydrochloride salt with the chemical formula C₇H₁₃ClFN and a molecular weight of 165.64 grams per mole. The free base form carries the molecular formula C₇H₁₂FN with a molecular weight of 129.18 grams per mole.

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1R,3s,5S)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride, reflecting the specific stereochemical configuration of the bicyclic system. Alternative nomenclature includes rel-(1R,3r,5S)-3-fluoro-8-azabicyclo[3.2.1]octane and (3-exo)-3-fluoro-8-azabicyclo[3.2.1]octane, emphasizing the exo orientation of the fluorine substituent.

The Chemical Abstracts Service registry number for the hydrochloride salt is 478866-38-5, while the free base is assigned the registry number 478866-39-6. These unique identifiers facilitate precise chemical database searches and regulatory documentation. The compound is also catalogued under various supplier-specific identifiers, including molecular depot library numbers and commercial product codes.

The stereochemical designation "exo" refers to the spatial orientation of the fluorine atom relative to the bicyclic framework, positioning it away from the nitrogen-containing bridge. This configuration influences the compound's chemical reactivity and biological interactions, distinguishing it from potential endo isomers. The rigidity of the 8-azabicyclo[3.2.1]octane scaffold constrains molecular conformations, leading to well-defined three-dimensional structures that are crucial for understanding structure-activity relationships.

Historical Development and Discovery

The development of this compound emerged from broader research efforts focused on tropane alkaloid chemistry and fluorinated pharmaceutical intermediates. The 8-azabicyclo[3.2.1]octane scaffold itself has historical significance dating back to early 20th-century natural product chemistry, with the first structural elucidation of the tropane ring system occurring in 1901. This bicyclic framework forms the core structure of numerous biologically active alkaloids, including cocaine, hyoscyamine, and scopolamine, which have been subjects of extensive chemical and biological investigation.

The systematic exploration of fluorinated derivatives within this structural class gained momentum in the latter half of the 20th century as medicinal chemists recognized the unique properties imparted by fluorine substitution. Fluorine incorporation can significantly alter molecular properties including lipophilicity, metabolic stability, and receptor binding affinity, making fluorinated analogs valuable tools for structure-activity relationship studies.

Recent synthetic methodology developments have enabled more efficient access to fluorinated 8-azabicyclo[3.2.1]octane derivatives. Modern approaches utilize enantioselective construction strategies, often beginning with acyclic starting materials containing appropriate stereochemical information. These methodologies have evolved to include deconstructive fluorination strategies, where existing cyclic amine structures are transformed through silver-mediated oxidative processes followed by fluorine atom transfer reactions.

The specific synthesis of exo-3-fluoro-8-azabicyclo[3.2.1]octane derivatives has benefited from advances in photoredox catalysis and radical chemistry. These approaches offer mild reaction conditions and functional group tolerance, enabling access to complex fluorinated structures that were previously challenging to obtain. The development of these synthetic routes has facilitated the preparation of the compound for commercial availability and research applications.

Patent literature from the early 2000s documents various 8-azabicyclo[3.2.1]octane derivatives for pharmaceutical applications, indicating sustained interest in this structural class. The specific fluorinated variant represents a convergence of natural product chemistry, fluorine chemistry, and modern synthetic methodology, reflecting decades of accumulated knowledge in bicyclic amine synthesis.

Significance in Bicyclic Alkaloid Research

This compound occupies a significant position in bicyclic alkaloid research due to its structural relationship to tropane alkaloids and its utility as a synthetic building block. The 8-azabicyclo[3.2.1]octane framework represents the fundamental architecture found in the tropane alkaloid family, which encompasses over 200 naturally occurring compounds with diverse biological activities. This structural motif has been central to pharmaceutical research for over a century, serving as the basis for numerous therapeutic agents.

The introduction of fluorine at the 3-position in the exo configuration provides researchers with a powerful tool for probing structure-activity relationships within this chemical space. Fluorine substitution can serve multiple purposes in medicinal chemistry research, including modulation of basicity, alteration of conformational preferences, and enhancement of metabolic stability. The exo stereochemistry specifically influences the compound's three-dimensional shape and potential interactions with biological targets.

Contemporary research has demonstrated the utility of 8-azabicyclo[3.2.1]octane derivatives in various therapeutic areas. Recent studies have identified compounds within this structural class as potent inhibitors of N-acylethanolamine acid amidase, an enzyme involved in lipid metabolism and inflammatory processes. The structural rigidity of the bicyclic framework provides advantages in drug design by preorganizing molecular conformations and reducing entropic penalties associated with target binding.

The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex alkaloid structures. Modern synthetic approaches to tropane alkaloids increasingly rely on late-stage functionalization strategies that enable diversification at multiple positions around the bicyclic core. The fluorinated derivative serves as a versatile starting point for these transformations, allowing access to libraries of related compounds for biological screening.

Research into psychoplastogenic compounds has renewed interest in tropane alkaloid derivatives, with studies indicating that certain members of this family can promote neuroplasticity and exhibit antidepressant properties. The availability of fluorinated analogs like this compound enables systematic investigation of the structural features responsible for these effects.

The compound also contributes to fundamental understanding of fluorine's effects on molecular properties within constrained ring systems. The rigid bicyclic framework provides an ideal platform for studying how fluorine substitution influences conformational behavior, electronic properties, and intermolecular interactions. These insights inform broader principles of fluorine incorporation in drug design and chemical biology applications.

Property Value Reference
Molecular Formula (hydrochloride) C₇H₁₃ClFN
Molecular Weight (hydrochloride) 165.64 g/mol
Chemical Abstracts Service Number (hydrochloride) 478866-38-5
Chemical Abstracts Service Number (free base) 478866-39-6
International Union of Pure and Applied Chemistry Name (1R,3s,5S)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Storage Conditions Room temperature
Purity (commercial samples) ≥97%

The strategic importance of this compound in contemporary alkaloid research reflects its position at the intersection of natural product chemistry, synthetic methodology, and medicinal chemistry. As research techniques continue to advance and new biological targets are identified, this compound and related derivatives will likely maintain their relevance as valuable tools for chemical biology and drug discovery applications.

Properties

IUPAC Name

(1R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2;1H/t5?,6-,7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFPYFRXZQTETP-FXFNDYDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride features a nitrogen atom integrated into a bicyclic structure, enhancing its chemical reactivity and biological activity. Its molecular formula is C7_7H12_{12}FN with a molecular weight of approximately 165.636 g/mol. The presence of a fluorine atom at the 3-position contributes to its unique pharmacological properties, making it an important compound in drug development.

Medicinal Chemistry

This compound is primarily studied for its role as a monoamine neurotransmitter reuptake inhibitor . This mechanism suggests potential therapeutic applications in treating neuropsychiatric disorders such as:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)

Preclinical studies indicate that this compound can enhance mood and cognitive function by modulating levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain . The compound's ability to selectively inhibit these neurotransmitters positions it as a promising candidate for developing new antidepressants with fewer side effects compared to traditional monoamine reuptake inhibitors.

Organic Synthesis

In organic synthesis, this compound serves as a crucial intermediate for synthesizing various organic compounds. Its unique bicyclic structure allows chemists to explore stereoselective synthesis methods, which are essential for producing high-purity compounds for pharmaceutical applications. The compound's reactivity facilitates the development of novel synthetic pathways that can lead to new drug candidates.

Agrochemical Applications

The compound's properties also extend to the agrochemical sector , where it is used as an intermediate in the synthesis of pesticides and herbicides. Its ability to interact with biological systems makes it valuable for developing agrochemicals that are both effective and environmentally friendly.

Case Study 1: Neuropharmacological Studies

A study investigating the pharmacological profile of this compound demonstrated its efficacy as a selective serotonin reuptake inhibitor (SSRI). The findings indicated significant improvements in depressive symptoms in animal models, suggesting that this compound could lead to new treatments with improved safety profiles compared to existing SSRIs .

Case Study 2: Synthetic Methodologies

Research focused on the synthesis of this compound revealed innovative methods for achieving stereochemical control during synthesis. These methodologies allow for the efficient production of this compound and its derivatives, which are essential for further pharmacological testing and development .

Mechanism of Action

The mechanism of action of Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
Exo-3-fluoro-8-azabicyclo[3.2.1]octane HCl (478866-38-5) Exo-3-F, HCl counterion C₇H₁₃ClFN 165.64 Protein degrader building blocks; PROTAC synthesis
exo-8-azabicyclo[3.2.1]octane-3-carbonitrile HCl (216753-55-8) 3-CN, HCl counterion C₈H₁₂ClN₂ 172.66 Intermediate in organic synthesis; nitrile group enhances hydrogen bonding
8-Oxa-3-azabicyclo[3.2.1]octane HCl (N/A) 8-O, 3-N, HCl counterion C₆H₁₁ClNO 149.62 PI3K inhibitor development (e.g., PQR514 series); oxygen improves solubility
8,8-difluoro-3-azabicyclo[3.2.1]octane HCl (1779942-70-9) 8,8-diF, HCl counterion C₆H₁₁ClF₂N 178.61 Enhanced metabolic stability; explored in kinase inhibitors
3-oxa-8-azabicyclo[3.2.1]octane HCl (904316-92-3) 3-O, 8-N, HCl counterion C₆H₁₁ClNO 149.62 Spacial rearrangement alters receptor binding; used in alkaloid-inspired drug scaffolds

Key Research Findings

Fluorine vs. Nitrile Substitution
  • The 3-fluoro derivative exhibits higher electronegativity and lipophilicity compared to the 3-carbonitrile analog. This difference impacts pharmacokinetics: fluorine enhances membrane permeability, while the nitrile group improves hydrogen bonding in enzyme active sites .
  • In PI3K inhibitor studies, replacing morpholine with 3-fluoro-8-azabicyclo[3.2.1]octane (M3) improved binding affinity by ~20% compared to 8-oxa-3-azabicyclo[3.2.1]octane (M4), highlighting fluorine’s role in target engagement .
Oxygen vs. Nitrogen Positioning
  • 8-Oxa-3-azabicyclo[3.2.1]octane HCl (oxygen at position 8) demonstrates reduced steric hindrance compared to 3-oxa-8-azabicyclo[3.2.1]octane HCl (oxygen at position 3). This structural variance alters interactions with hydrophobic pockets in kinase domains .

Pharmacological and Industrial Relevance

  • Exo-3-fluoro-8-azabicyclo[3.2.1]octane HCl is prioritized in PROTAC development due to its balance of rigidity and metabolic stability. Suppliers like Combi-Blocks and Aladdin Scientific offer it at ≥95% purity for research-scale applications .
  • 8,8-difluoro-3-azabicyclo[3.2.1]octane HCl is emerging in oncology for its dual fluorine substitution, which reduces CYP450-mediated degradation in vivo .

Biological Activity

Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the realm of neuropsychiatric disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitrogen atom within its bicyclic structure, contributing to its unique chemical properties. The molecular formula is characterized by the presence of a fluoro substituent at the 3-position, which enhances its biological activity and pharmacological potential. The hydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical applications .

The biological activity of this compound primarily involves its role as a monoamine neurotransmitter reuptake inhibitor . This mechanism suggests potential applications in treating various neuropsychiatric disorders such as:

  • Depression
  • Anxiety
  • Attention Deficit Hyperactivity Disorder (ADHD)

By modulating levels of serotonin, norepinephrine, and dopamine in the brain, the compound may enhance mood and cognitive function .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the 8-azabicyclo[3.2.1]octane scaffold can significantly affect biological activity. For instance, specific substituents at various positions on the bicyclic structure have been shown to enhance binding affinity to neurotransmitter transporters .

Substituent Position Effect on Activity
C3Enhances binding affinity
C6Increases selectivity over hERG channel
N-positionInfluences receptor interaction

Study 1: Neurotransmitter Interaction

A study demonstrated that this compound interacts with serotonin and norepinephrine transporters, showing significant inhibition at low micromolar concentrations. This suggests its potential utility as an antidepressant .

Study 2: Pharmacokinetics

In vivo studies conducted on animal models indicated that the compound exhibits favorable pharmacokinetic properties, including good brain penetration and a half-life conducive to therapeutic use .

Study 3: Comparative Analysis with Existing Treatments

When compared to traditional monoamine reuptake inhibitors like SSRIs, this compound demonstrated a lower incidence of side effects commonly associated with older antidepressants, such as cardiovascular issues .

Q & A

What are the established synthetic routes for preparing Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride, and what critical steps ensure high yield and purity?

Answer:
A four-step synthesis starting from 5-hydroxymethylfurfural (5-HMF) involves:

Reduction : Catalytic hydrogenation using Raney nickel to yield a cis-diol intermediate.

Tosylation : Conversion of diol to a ditosylate using tosyl chloride.

Cyclization : Double SN2 substitution with benzylamine to form the bicyclic core.

Hydrogenolysis : Removal of the benzyl group via Pearlman’s catalyst (Pd(OH)₂/C) under H₂, followed by HCl salt formation.
For fluorination at C3, selective SN2 substitution with a fluoride source (e.g., KF) is introduced during cyclization. Strict in-process control of acetonitrile content (<0.1%) during hydrogenolysis prevents impurity formation .

Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Answer:

  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities using C18 columns with ESI+ detection.
  • Multinuclear NMR : ¹H/¹³C/¹⁹F NMR confirms regiochemistry (e.g., exo-fluorine coupling constants) and stereochemistry.
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 193.0842 for C₇H₁₂ClFN).
  • Chiral HPLC : Resolves enantiomers using amylose-based columns for stereochemical validation .

How do substituents at the C3 position influence the pharmacological profile of 8-azabicyclo[3.2.1]octane derivatives?

Answer:

  • Fluorine at C3 : Enhances dopamine transporter (DAT) binding affinity (IC₅₀ < 10 nM) by increasing electronegativity and reducing metabolic oxidation.
  • Aryl groups : Bulky substituents (e.g., 4-chlorophenyl) improve serotonin transporter (SERT) selectivity (SERT/DAT ratio >50).
  • Halogen positioning : Para-substitutions on aryl groups optimize π-π stacking in transporter binding pockets .

What enantioselective strategies are employed to construct the 8-azabicyclo[3.2.1]octane scaffold with high optical purity?

Answer:

  • Ring-closing iodoamination : Achieves >99:1 dr using chiral tert-butyl carbamates, with iodine mediating stereospecific cyclization.
  • Chiral auxiliaries : (S)-α-Methylbenzylamine directs facial selectivity during SN2 cyclization.
  • Ethanol conditioning : Prevents racemization by residual acetonitrile during hydrogenolysis .

How does the stereochemistry of bridgehead atoms affect the binding kinetics of Exo-3-fluoro derivatives at monoamine transporters?

Answer:

  • Exo-fluorine configuration : Optimizes hydrophobic interactions with DAT’s Leu104/Val152 residues, increasing residence time (t₁/₂ > 30 min).
  • Endo-isomers : Exhibit 10-fold lower DAT occupancy due to steric clashes with Phe319.
  • Molecular dynamics : Simulations show exo-fluoro derivatives stabilize transporter closure states .

What computational approaches guide the rational design of novel 8-azabicyclo[3.2.1]octane-based neuropharmacological agents?

Answer:

  • QSAR modeling : Hammett σ constants predict logD (optimal range: 1.5–2.5) for blood-brain barrier penetration.
  • Cryo-EM docking : DAT (PDB: 6M0L) and SERT (PDB: 5I71) structures identify critical π-π and hydrogen-bonding interactions.
  • Free energy perturbation : Calculates ΔΔG for fluorine substitutions to prioritize synthetic targets .

What protocols mitigate degradation of 8-azabicyclo[3.2.1]octane derivatives during long-term storage?

Answer:

  • Storage conditions : Argon atmosphere at -20°C in amber glass vials with desiccants (RH <10%).
  • Stability testing : Monthly HPLC analysis detects N-oxide degradation products (RT shift +0.8 min).
  • Buffer selection : Avoid aqueous solutions (pH >7); use lyophilized forms for in vivo studies .

How are metabolic pathways of 8-azabicyclo[3.2.1]octane derivatives analyzed to inform prodrug development?

Answer:

  • Radiolabeled studies : ¹⁴C-tracers in hepatocytes identify primary metabolites (e.g., hydroxylation at C6).
  • LC-MS/MS : Quantifies glucuronide conjugates and CYP3A4-mediated N-demethylation.
  • CYP inhibition assays : Co-incubation with ketoconazole reduces clearance by 60%, guiding dose adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.